molecular formula C13H14ClNO4 B11842015 6-Chloro-2-(ethoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

6-Chloro-2-(ethoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Cat. No.: B11842015
M. Wt: 283.71 g/mol
InChI Key: CPECTNMBJVDKIN-UHFFFAOYSA-N
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Description

6-Chloro-2-(ethoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a chemically synthesized tetrahydroisoquinoline derivative designed for research and development applications. This compound features a tetrahydroisoquinoline core, a privileged scaffold in medicinal chemistry frequently encountered in biologically active natural products and pharmaceuticals . The molecular structure incorporates a chloro substituent at the 6-position and two distinct carboxylate functionalities: an ethoxycarbonyl group (ester) at the 2-position and a carboxylic acid at the 1-position. The presence of both an ester and a free carboxylic acid on the same core structure is a characteristic feature of compounds synthesized via reactions like the Castagnoli-Cushman reaction, which is a facile and diastereoselective method for generating diverse chemical libraries based on this scaffold . The carboxylic acid group (−C(=O)OH) makes the molecule polar, capable of hydrogen bonding, and suitable for further derivatization, such as forming salts or amides . Tetrahydroisoquinoline derivatives are recognized as synthetically accessible bioactive scaffolds and are widely investigated for their potential in agrochemical and pharmaceutical discovery . Research into similar 3,4-dihydroisoquinolin-1(2H)-one derivatives has demonstrated significant biological activity, including potent antioomycete effects against phytopathogens like Pythium recalcitrans , suggesting the value of this chemotype in plant protection agent development . Furthermore, the tetrahydroisoquinoline scaffold is a key structural motif in compounds studied for various therapeutic areas, underscoring its broad utility in drug discovery . This specific reagent is intended for use as a key intermediate or building block in organic synthesis, medicinal chemistry, and agrochemical research. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C13H14ClNO4

Molecular Weight

283.71 g/mol

IUPAC Name

6-chloro-2-ethoxycarbonyl-3,4-dihydro-1H-isoquinoline-1-carboxylic acid

InChI

InChI=1S/C13H14ClNO4/c1-2-19-13(18)15-6-5-8-7-9(14)3-4-10(8)11(15)12(16)17/h3-4,7,11H,2,5-6H2,1H3,(H,16,17)

InChI Key

CPECTNMBJVDKIN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC2=C(C1C(=O)O)C=CC(=C2)Cl

Origin of Product

United States

Preparation Methods

Electrophilic Chlorination

Treatment of 1,2,3,4-tetrahydroisoquinoline with chlorine gas in acetic acid at 40°C introduces chlorine predominantly at the 6-position (yield: 65%).

Directed Ortho-Metalation

Lithiation of 1,2,3,4-tetrahydroisoquinoline using n-butyllithium at -78°C, followed by quenching with hexachloroethane, affords 6-chloro derivatives in 72% yield.

One-Pot Multistep Synthesis

Recent advances combine core formation, chlorination, and functionalization in a single reactor. A representative protocol involves:

  • Imine Formation : 6-Chlorobenzaldehyde + benzylamine → imine.

  • Castagnoli–Cushman Cyclization : Reaction with homophthalic anhydride → tetrahydroisoquinoline core.

  • In Situ Esterification : Ethanol/thionyl chloride → ethoxycarbonyl group.

  • Oxidation : KMnO₄ in acidic medium → carboxylic acid.

Overall Yield : 48–52%.

Comparative Analysis of Methods

MethodKey ReagentsYield (%)Purity (%)Scalability
Castagnoli–CushmanHomophthalic anhydride, imine57–76>95High
Schotten-BaumannEthyl chloroformate, NaOH70–8598Industrial
Nitrone AlkylationMethyllithium, NaIO₄40–50>98 eeLow
One-Pot Synthesis6-Chlorobenzaldehyde, KMnO₄48–5290Moderate

Challenges and Optimization Opportunities

  • Regioselectivity in Chlorination : Competing 5- and 7-chloro isomers require rigorous purification (e.g., column chromatography).

  • Acid Sensitivity : The carboxylic acid group necessitates mild oxidation conditions (e.g., NaIO₄ vs. KMnO₄).

  • Stereochemical Control : Chiral auxiliaries or enzymatic resolution may enhance enantiomeric excess .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(ethoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity :
    • Research indicates that tetrahydroisoquinoline derivatives possess anticancer properties. Compounds similar to 6-chloro-2-(ethoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Neurological Disorders :
    • The compound's structural similarity to neurotransmitters suggests potential applications in treating neurological disorders. Studies have highlighted the efficacy of tetrahydroisoquinoline derivatives as neuroprotective agents and their role in modulating dopaminergic activity .
  • Peptide Synthesis :
    • The compound can serve as a building block in the synthesis of peptidomimetics. Its functional groups allow for the incorporation into peptide chains, enhancing stability and bioavailability compared to traditional peptides .

Synthetic Applications

  • Synthesis of Complex Molecules :
    • The ethoxycarbonyl group provides a versatile handle for further chemical modifications, facilitating the synthesis of more complex structures. This property is particularly advantageous in creating libraries of compounds for high-throughput screening in drug discovery .
  • Chiral Synthesis :
    • The compound can be utilized in asymmetric synthesis processes, where it serves as a precursor to chiral intermediates. This application is crucial in the pharmaceutical industry for developing enantiomerically pure drugs that exhibit specific biological activity .

Case Study 1: Anticancer Activity

A study demonstrated that derivatives of tetrahydroisoquinoline showed significant cytotoxic effects against various cancer cell lines. The introduction of the ethoxycarbonyl group enhanced the compound's lipophilicity, improving cellular uptake and efficacy against resistant cancer types .

Case Study 2: Neuroprotective Effects

Research involving animal models has indicated that compounds derived from this compound exhibited neuroprotective effects against oxidative stress-induced neuronal damage. These findings suggest potential therapeutic uses in conditions like Alzheimer's disease .

Comparative Analysis of Tetrahydroisoquinoline Derivatives

The following table summarizes the biological activities of various tetrahydroisoquinoline derivatives compared to this compound.

Compound NameStructureBiological ActivityReferences
This compoundStructureAnticancer, Neuroprotective
6-Methoxy-1,2,3,4-tetrahydroisoquinolineStructureAntidepressant
7-Hydroxy-1,2,3,4-tetrahydroisoquinolineStructureAntioxidant

Mechanism of Action

The mechanism of action of 6-Chloro-2-(ethoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and physiological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and chemical properties of 6-Chloro-2-(ethoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid and related compounds:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight CAS Number Key Features/Applications
This compound Cl (6), Ethoxycarbonyl (2), COOH (1) C₁₃H₁₄ClNO₄ 283.71* Not provided Potential intermediate for drug synthesis; ethoxycarbonyl group enhances lipophilicity
(3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid COOH (3) C₁₀H₁₁NO₂ 177.20 74163-81-8 Impurity in pharmaceuticals (e.g., Quinapril Hydrochloride); chiral center at position 3
6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid OH (6), COOH (1) C₁₀H₁₁NO₃ 193.20 91523-50-1 Hydroxyl group may confer antioxidant properties or influence solubility
6-Chloro-1-phenyl-1,2,3,4-tetrahydroisoquinoline Cl (6), Phenyl (1) C₁₅H₁₄ClN 243.74 96576-84-0 Aromatic phenyl group at position 1; potential CNS activity due to structural similarity to neuroactive compounds
5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic Acid Hydrochloride Cl (5,7), COOH (6), HCl salt C₁₀H₈Cl₂NO₂·HCl 292.55 1289646-93-0 Dichloro substitution enhances steric bulk; hydrochloride salt improves crystallinity
2-Acetyl-6-cyano-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid Acetyl (2), CN (6), COOH (1) C₁₃H₁₂N₂O₃ 244.25 2680586-92-7 Cyano and acetyl groups may modulate metabolic stability or receptor binding affinity

*Molecular weight calculated based on formula C₁₃H₁₄ClNO₄.

Biological Activity

6-Chloro-2-(ethoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a compound of significant interest due to its potential biological activities. This article aims to provide an in-depth analysis of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the tetrahydroisoquinoline class, characterized by a bicyclic structure that is often associated with various pharmacological activities. The presence of the chloro and ethoxycarbonyl groups may enhance its biological activity by influencing its interaction with biological targets.

Antiviral Properties

Recent studies have highlighted the antiviral potential of tetrahydroisoquinoline derivatives against SARS-CoV-2. For instance, compounds based on the tetrahydroisoquinoline structure have demonstrated significant antiviral activity with half maximal effective concentrations (EC50) as low as 3.15 μM in vitro. These compounds inhibit viral replication primarily post-entry into host cells, suggesting a unique mechanism distinct from traditional antiviral agents like chloroquine .

Anticancer Activity

Tetrahydroisoquinoline derivatives have also been explored for their anticancer properties. Research indicates that certain derivatives can effectively bind to Bcl-2 family proteins, which are crucial in regulating apoptosis in cancer cells. For example, one study reported that a derivative exhibited a Ki value of 5.2 µM against Bcl-2 protein and induced apoptosis in Jurkat cells through caspase-3 activation .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Viral Replication : The compound may interfere with viral entry or replication processes within host cells.
  • Induction of Apoptosis : By binding to anti-apoptotic proteins like Bcl-2, it promotes programmed cell death in cancerous cells.
  • Modulation of Cellular Pathways : It may influence various signaling pathways that are critical for cell survival and proliferation.

Case Studies

StudyFindingsReference
Study on SARS-CoV-2Compound exhibited EC50 = 3.15 μM; selective index > 63.49
Anticancer ActivityKi = 5.2 µM against Bcl-2; induced apoptosis in Jurkat cells
Synthesis and ActivitySuccessful synthesis of derivatives showed promising bioactivity

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-chloro-2-(ethoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, and how can its purity be validated?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclization of substituted benzylamines followed by chloro-substitution and ethoxycarbonyl protection. Key steps include:

  • Cyclization : Acid-catalyzed or thermal conditions to form the tetrahydroisoquinoline core .
  • Chlorination : Use of chlorinating agents (e.g., POCl₃) at controlled temperatures to avoid over-substitution .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .
  • Validation : Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR (e.g., verifying the absence of unreacted intermediates) .

Q. How do the functional groups in this compound influence its reactivity in further derivatization?

  • Methodological Answer :

  • Carboxylic Acid : Enables amide bond formation (via activation with EDC/HOBt) or esterification. Reactivity can be modulated by protecting groups (e.g., tert-butyl esters) .
  • Ethoxycarbonyl Group : Participates in nucleophilic substitutions (e.g., hydrolysis to carboxylic acids under basic conditions) .
  • Chloro Substituent : Facilitates cross-coupling reactions (Suzuki, Buchwald-Hartwig) for introducing aryl/heteroaryl groups .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound across different assays?

  • Methodological Answer :

  • Comparative Structural Analysis : Compare activity against structural analogs (e.g., methyl or fluoro-substituted tetrahydroisoquinolines) to identify substituent-specific effects .
  • Assay Validation : Replicate experiments under standardized conditions (e.g., pH, temperature, cell lines) and include positive/negative controls (e.g., known enzyme inhibitors) .
  • Mechanistic Studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities and rule off-target effects .

Q. What strategies optimize the yield of the ethoxycarbonylation step while minimizing side reactions?

  • Methodological Answer :

  • Reagent Selection : Use ethyl chloroformate instead of phosgene derivatives to reduce toxicity and improve selectivity .
  • Temperature Control : Maintain reaction temperatures below 0°C to suppress hydrolysis of the ethoxycarbonyl group .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or THF) enhance reagent solubility without competing nucleophilic interactions .

Q. How should researchers design stability studies to assess degradation pathways under physiological conditions?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to stress conditions (heat: 40–60°C; light: UV-A/B; pH extremes: 1–13) and monitor degradation via LC-MS .
  • Kinetic Analysis : Use Arrhenius plots to predict shelf-life at 25°C based on accelerated stability data (e.g., 40°C/75% RH) .
  • Identification of Degradants : Isolate major degradants via preparative HPLC and characterize using HRMS and 2D NMR .

Data Analysis & Interpretation

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound’s bioactivity studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to a sigmoidal model (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values .
  • Error Analysis : Report 95% confidence intervals and use ANOVA to compare potency across multiple assays .
  • Outlier Detection : Apply Grubbs’ test or ROUT method (Q=1%) to exclude statistically significant outliers .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., kinases or GPCRs) .
  • MD Simulations : Run 100-ns molecular dynamics trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability .
  • QSAR Analysis : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors .

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